molecular formula C17H26N6O3S B4542227 N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide

N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4542227
M. Wt: 394.5 g/mol
InChI Key: OYHPUMIIUVLSRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions to introduce specific functional groups that contribute to the molecule's biological activity. For example, the synthesis of biaryl pyrazole sulfonamide derivatives, which share a similar structural framework, involves steps like N-alkylation, conformational analysis around the pyrazole substituent, and the use of the AM1 molecular orbital method for structural optimization (Shim et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds in this class is crucial for their interaction with biological targets. Conformational analyses help in understanding the energetic stability of different conformers, which is essential for predicting the molecule's binding affinity and specificity to receptors (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactions involving this compound can include modifications at various positions to enhance its biological activity or pharmacokinetic properties. For instance, structural analogues have been developed to investigate the relationship between chemical structure and activity at cannabinoid receptors, demonstrating the importance of specific substituents for receptor binding affinity and selectivity (Lan et al., 1999).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline form are key for the compound's formulation and delivery. While specific data on this compound is not available, closely related compounds have been studied for their physicochemical properties to optimize their bioavailability and stability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological molecules, are fundamental to the compound's efficacy and safety profile. For example, modifications to the sulfonamide moiety have been explored to design selective ligands or multifunctional agents, indicating the role of chemical properties in the therapeutic potential of these molecules (Canale et al., 2016).

properties

IUPAC Name

N-[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3S/c1-4-23-13(2)15(9-19-23)11-21-12-16(10-18-21)20-17(24)14-5-7-22(8-6-14)27(3,25)26/h9-10,12,14H,4-8,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHPUMIIUVLSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2C=C(C=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide
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N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 3
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N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide

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